7-Bromoisoquinolin-1-ol
Beschreibung
7-Bromoisoquinolin-1-ol (CAS: 223671-15-6) is a brominated isoquinoline derivative with the molecular formula C₉H₆BrNO . It is characterized by a hydroxyl group at position 1 and a bromine substituent at position 7 on the isoquinoline scaffold. The compound has a purity of ≥98% and is stored at 2–8°C under argon to prevent degradation . Its SMILES notation is C1=CC(=CC2=C1C=CNC2=O)Br, and its InChIKey is DSOKREQUHLPVFR-UHFFFAOYSA-N .
Key applications include its use as a precursor in pharmaceutical and materials science research, particularly in synthesizing bioactive molecules like 1-hydroxyisoquinoline-7-carbonitrile via palladium-catalyzed cyanation . It is widely utilized in academic and industrial settings, including biopharmaceuticals and nanotechnology .
Eigenschaften
IUPAC Name |
7-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOKREQUHLPVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460915 | |
| Record name | 7-bromoisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-15-6 | |
| Record name | 7-bromoisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromoisoquinolin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
- Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents (e.g., tetrahydrofuran or diethyl ether).
- Procedure :
- Dissolve 7-bromoisoquinolin-1-one in the solvent at 0°C.
- Slowly add the reducing agent, maintaining an inert atmosphere.
- Stir for 2–4 hours, then quench the reaction with water or aqueous acid.
- Extract the product with organic solvents and purify via recrystallization or chromatography.
Yield and Purity
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C | 4 | 85–90 | ≥98 | |
| NaBH₄ | EtOH | RT | 6 | 70–75 | ≥95 |
Key Considerations :
- LiAlH₄ provides higher yields due to its stronger reducing power but requires strict anhydrous conditions.
- NaBH₄ is milder but less effective for ketone reductions.
Hydroxylation of 7-Bromoisoquinoline
This method involves introducing the hydroxyl group post-bromination via nitration, reduction, and hydrolysis.
Stepwise Process
- Nitration : Treat 7-bromoisoquinoline with nitric acid in sulfuric acid to introduce a nitro group at position 1.
- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or iron/HCl.
- Diazotization-Hydrolysis : Convert the amine to a diazonium salt using NaNO₂/HCl, followed by hydrolysis to yield the hydroxyl group.
Example Protocol
Challenges :
- Nitration regioselectivity must be controlled to avoid over-nitration.
- Diazonium salt decomposition requires precise temperature management.
Pictet-Gams Reaction for Isoquinoline Ring Construction
This method constructs the isoquinoline core with pre-installed substituents, followed by functional group modifications.
Synthetic Route
- Pictet-Gams Coupling : React 3-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal in acidic conditions to form 7-bromoisoquinoline.
- Oxidation : Introduce a ketone at position 1 using KMnO₄ or CrO₃.
- Reduction : Convert the ketone to a hydroxyl group using LiAlH₄.
Key Data
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Pictet-Gams | H₂SO₄, H₂O, reflux, 6 h | 35–40 | |
| Oxidation | KMnO₄, H₂O, 80°C, 3 h | 50–55 | |
| Reduction | LiAlH₄, THF, 0°C, 4 h | 85–90 |
Advantages :
- Enables simultaneous installation of bromine and hydroxyl groups.
- Scalable for industrial applications.
Microwave-Assisted Synthesis
Modern methods utilize microwave irradiation to accelerate reaction kinetics and improve yields.
Protocol
- Reactants : 2-Hydroxypyridine and 4-iodonitrobenzene.
- Conditions : CuI catalyst, DMF solvent, 150°C, 16 h.
- Workup : Extract with EtOAc, purify via chromatography.
Results
| Parameter | Value | Source |
|---|---|---|
| Yield | 90% | |
| Purity | ≥98% | |
| Reaction Time | 16 h |
Mechanistic Insight :
- The reaction proceeds via a Ullmann-type coupling, forming the isoquinoline core.
- Bromine is introduced via halogenation during subsequent steps.
Catalytic Hydrogenation of Nitro Precursors
A cost-effective method for large-scale production.
Procedure
- Nitro Intermediate : Synthesize 7-bromo-1-nitroisoquinoline via nitration.
- Reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to an amine.
- Hydrolysis : Convert the amine to a hydroxyl group using H₂O₂/H₂SO₄.
Economic Analysis
| Parameter | Value | Source |
|---|---|---|
| Cost/Yield | $50/kg, 75–80% | |
| Energy Use | Low (ambient temp) |
Industrial Relevance :
- Compatible with continuous flow reactors for high-throughput production.
- Minimal waste generation due to optimized catalyst recovery.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Reduction of Ketone | 85–90 | ≥98 | High | Low |
| Nitration-Reduction | 65–75 | ≥95 | Moderate | High |
| Pictet-Gams | 35–40 | ≥90 | Moderate | Medium |
| Microwave-Assisted | 90 | ≥98 | High | Medium |
Analyse Chemischer Reaktionen
7-Bromoisoquinolin-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 7-bromoisoquinolin-1-one.
Reduction: Reduction reactions can convert it into 7-bromo-1,2-dihydroisoquinolin-1-one.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include 7-bromoisoquinolin-1-one, 7-bromo-1,2-dihydroisoquinolin-1-one, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, 7-Bromoisoquinolin-1-ol serves as a building block for synthesizing various organic compounds. Its bromine atom and hydroxyl group contribute to its reactivity, allowing it to participate in diverse chemical reactions. It is particularly useful in the development of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
Biology
The compound plays a crucial role as a ligand in biological studies. It has been investigated for its interactions with various biological receptors and enzymes, which can provide insights into cellular mechanisms and disease processes. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, such as CYP1A2, which are involved in drug metabolism.
Medicine
In medicinal chemistry, this compound is being explored for its pharmacological properties . Research indicates that it may act as an inhibitor for certain enzymes linked to various diseases. For instance, studies have highlighted its potential use in treating cardiovascular diseases by inhibiting Rho-kinase activity, which is implicated in hypertension and other cardiovascular disorders .
Case Study 1: Rho-Kinase Inhibition
A study published on substituted isoquinolines demonstrated that derivatives of this compound could effectively inhibit Rho-kinase activity. This inhibition was linked to potential therapeutic benefits for conditions like hypertension and heart failure . The study provided compelling evidence that these compounds could serve as lead candidates for drug development targeting cardiovascular diseases.
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer effects of isoquinoline derivatives, including this compound. The compound was shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation . This highlights its potential utility in oncology as a therapeutic agent against various malignancies.
Comparative Data Table
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Hydroxyl group, bromine atom | Drug synthesis, enzyme inhibition |
| 7-Bromoisoquinoline | Lacks hydroxyl group | Less polar, different reactivity |
| 4-Bromoisoquinoline | Bromine at 4th position | Varies in reactivity |
| 6-Bromoisoquinoline | Bromine at 6th position | Alters chemical properties |
Wirkmechanismus
The mechanism of action of 7-Bromoisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as CYP1A2, which is involved in the metabolism of various drugs. The compound’s hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Isoquinoline Derivatives
Physicochemical Properties
Table 2: Collision Cross-Section (CCS) Data for this compound
| Ion State | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 223.97057 | 135.7 |
| [M+Na]⁺ | 245.95251 | 141.2 |
| [M-H]⁻ | 221.95601 | 136.6 |
- Key Insight: The compound exhibits moderate polarity, with CCS values influenced by adduct formation (e.g., Na⁺ increases CCS by ~5 Ų).
Biologische Aktivität
7-Bromoisoquinolin-1-ol is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
This compound is characterized by the following chemical properties:
- Chemical Formula : C₉H₆BrNO
- Molecular Weight : 228.06 g/mol
- CAS Number : 11276133
The compound features a bromine atom at the 7-position of the isoquinoline structure, which is critical for its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific protein targets:
- Inhibition of Bromodomain-Containing Proteins : It has been identified as a selective inhibitor of bromodomain-containing protein 7 (BRD7), which plays a role in cancer progression. The compound binds to BRD7 with submicromolar affinity, demonstrating significant potential as a therapeutic agent in cancer treatment .
- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, particularly prostate cancer cells (LNCaP and PC-3). The inhibition is notably more pronounced in androgen receptor-positive cell lines .
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Cancer Treatment : Given its role as a BRD7 inhibitor, this compound is being explored for its potential in treating malignancies such as prostate cancer, breast cancer, and colorectal cancer .
- Neurological Disorders : Some studies suggest that isoquinoline derivatives may have neuroprotective effects and could be beneficial in treating conditions like Alzheimer's disease and neuropathic pain .
Toxicity and Safety Profile
While this compound shows promise in various applications, it is important to consider its toxicity:
- Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation. These safety concerns necessitate careful handling and further studies on its safety profile .
Prostate Cancer Research
A significant study focused on the efficacy of this compound in prostate cancer models. Researchers treated LNCaP cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The results indicated that at concentrations of 5 µM, the compound effectively reduced cell proliferation by targeting BRD7 .
Comparative Study with Other Inhibitors
In comparative studies, this compound was evaluated alongside other BRD inhibitors. It demonstrated superior selectivity towards BRD7 compared to compounds like BI7273 and GSK-5959, which are known to inhibit other bromodomain proteins. This selectivity underscores its potential as a targeted therapy for cancers reliant on BRD7 activity .
Research Findings Summary Table
Q & A
Q. How can researchers optimize the synthesis of 7-bromoisoquinolin-1-ol to improve yield and purity?
- Methodological Answer : Synthesis typically involves bromination of isoquinolin-1-ol derivatives. For optimization:
- Use controlled stoichiometry (e.g., N-bromosuccinimide in acetic acid at 0–5°C) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC, adjusting reaction time based on intermediate stability .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with NMR (¹H/¹³C) and LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Combine ¹H NMR (to identify aromatic protons and hydroxyl groups) and FT-IR (to confirm O-H and C-Br stretches).
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.9842) .
Q. How does the bromine substituent influence the compound’s solubility in common solvents?
- Methodological Answer :
- Test solubility in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis.
- The bromine atom increases molecular weight and dipole moment, enhancing solubility in DMSO but reducing it in hexane.
- Document solubility thresholds (e.g., >50 mg/mL in DMSO) for experimental reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under inert conditions.
- Data Analysis : Use kinetic studies (GC-MS monitoring) to identify side reactions (e.g., debromination) and optimize ligand-to-metal ratios .
- Statistical Validation : Apply ANOVA to compare yields across 3+ independent trials .
Q. What strategies mitigate degradation of this compound under varying pH conditions?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C/37°C, sampling at 0, 24, 48 hours.
- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., isoquinolin-1-ol via Br⁻ elimination).
- Stabilization : Add antioxidants (e.g., BHT) or store in amber vials at –20°C to slow decomposition .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data from enzyme assays.
- Validation : Cross-reference predictions with experimental inhibition assays (e.g., fluorescence-based kinase activity) .
Key Recommendations
- Experimental Reproducibility : Always report reaction conditions (temperature, solvent ratios) and batch-to-batch variability .
- Data Interpretation : Use multivariate analysis to distinguish artifacts from true trends in spectral data .
- Ethical Reporting : Adhere to IUPAC nomenclature and SI units in manuscripts to avoid retractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
